molecular formula C16H12N4O4 B15044638 N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine

Cat. No.: B15044638
M. Wt: 324.29 g/mol
InChI Key: RJLXMDDYIUAAFD-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the nitration of quinoline derivatives followed by amination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent amination can be achieved using amine reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of strong acids and potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dinitro groups enhance its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N-(2-methylphenyl)-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C16H12N4O4/c1-10-5-2-3-7-12(10)18-16-14(20(23)24)9-13(19(21)22)11-6-4-8-17-15(11)16/h2-9,18H,1H3

InChI Key

RJLXMDDYIUAAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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